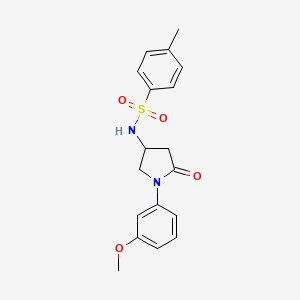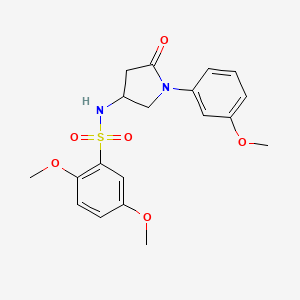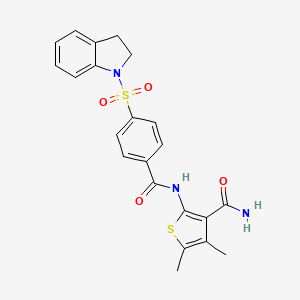
N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-3,4-dimethoxybenzenesulfonamide
Overview
Description
N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-3,4-dimethoxybenzenesulfonamide, also known as DPO-1, is a selective inhibitor of the Kv1.5 potassium channel. This compound has gained significant attention in scientific research due to its potential therapeutic applications in cardiovascular diseases.
Mechanism of Action
N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-3,4-dimethoxybenzenesulfonamide selectively inhibits the Kv1.5 potassium channel by binding to a specific site on the channel protein. This binding prevents the flow of potassium ions through the channel, which in turn prevents the repolarization of cardiac cells during the action potential. This results in a prolongation of the action potential and a decrease in the rate of firing of cardiac cells, ultimately leading to the restoration of normal heart rhythm.
Biochemical and Physiological Effects:
N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-3,4-dimethoxybenzenesulfonamide has been shown to have a number of biochemical and physiological effects. In addition to its selective inhibition of the Kv1.5 potassium channel, N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-3,4-dimethoxybenzenesulfonamide has also been shown to inhibit the hERG potassium channel and the L-type calcium channel. These effects may contribute to the anti-arrhythmic properties of N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-3,4-dimethoxybenzenesulfonamide. In addition, N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-3,4-dimethoxybenzenesulfonamide has been shown to have a number of effects on other ion channels and receptors, including the GABA-A receptor and the glycine receptor.
Advantages and Limitations for Lab Experiments
One of the key advantages of N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-3,4-dimethoxybenzenesulfonamide for lab experiments is its high selectivity for the Kv1.5 potassium channel. This allows for the specific targeting of this channel in experiments, without affecting other ion channels or receptors. However, one limitation of N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-3,4-dimethoxybenzenesulfonamide is its relatively low potency, which may require higher concentrations of the compound to achieve the desired effects.
Future Directions
There are a number of potential future directions for research on N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-3,4-dimethoxybenzenesulfonamide. One area of focus is the development of more potent analogs of N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-3,4-dimethoxybenzenesulfonamide, which may have improved therapeutic efficacy. Another area of interest is the potential use of N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-3,4-dimethoxybenzenesulfonamide in the treatment of other cardiovascular diseases, such as ventricular arrhythmias. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-3,4-dimethoxybenzenesulfonamide on other ion channels and receptors, which may have implications for its therapeutic use.
Scientific Research Applications
N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-3,4-dimethoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications in cardiovascular diseases, particularly in the treatment of atrial fibrillation. Studies have shown that N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-3,4-dimethoxybenzenesulfonamide is highly selective for the Kv1.5 potassium channel, which is predominantly expressed in the atria of the heart. By selectively inhibiting this channel, N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-3,4-dimethoxybenzenesulfonamide has the potential to restore normal heart rhythm in patients with atrial fibrillation.
properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3,4-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-13-5-6-16(9-14(13)2)22-12-15(10-20(22)23)21-28(24,25)17-7-8-18(26-3)19(11-17)27-4/h5-9,11,15,21H,10,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSYOCAXIDUJJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-3,4-dimethoxybenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B3297734.png)
![N-(3,5-dimethylphenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3297754.png)
![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide](/img/structure/B3297755.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B3297777.png)
![2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B3297796.png)
![2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B3297801.png)
![6-(4-Butylphenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3297807.png)
![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B3297809.png)



![N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-N'-(pyridin-2-ylmethyl)ethanediamide](/img/structure/B3297840.png)
![N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-N'-(pyridin-3-ylmethyl)ethanediamide](/img/structure/B3297844.png)